molecular formula C26H21NO4 B4043621 2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl 2-hydroxyquinoline-4-carboxylate

2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl 2-hydroxyquinoline-4-carboxylate

Cat. No.: B4043621
M. Wt: 411.4 g/mol
InChI Key: RQOYJNFMCYBBQU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2-oxo-1-phenylethyl 2-hydroxyquinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H21NO4 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-hydroxy-4-quinolinecarboxylate is 411.14705815 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical and Computational Studies

Research has delved into the photophysical properties and computational analyses of quinoline derivatives, focusing on their molecular structures, spectroscopic characterizations, and electronic properties. Studies have demonstrated the potential of quinoline and its derivatives in biological and nonlinear optical (NLO) research, highlighting their promising perspectives for technological applications. These investigations provide insights into the electronic transitions, charge distributions, and NLO properties of these molecules, establishing a foundation for their application in various scientific fields (Khalid et al., 2019).

Corrosion Inhibition

Quinoline derivatives have been explored as efficient green corrosion inhibitors for metals in acidic mediums. Through electrochemical studies, SEM, AFM, and XPS analyses, the adsorption behavior and inhibition efficiency of these derivatives on metal surfaces have been extensively studied. The findings suggest that these compounds offer significant protection against corrosion, potentially leading to advancements in material preservation and extending the lifespan of metal-based structures (Singh et al., 2016).

Molecular Electronics and Sensor Applications

Quinoline-based compounds have been synthesized and applied in the development of fluorescent sensors and molecular electronics. Their unique optical properties, such as excited-state intramolecular proton transfer (ESIPT) and large Stoke's shifts, make them excellent candidates for sensing applications and the development of optical switches. These compounds' ability to undergo reversible optical switching in response to environmental stimuli underscores their potential in creating advanced materials for molecular electronics and sensing technologies (Zhao et al., 2014).

Catalytic Applications

The catalytic properties of carboxylate-supported copper complexes have been investigated for their application in green oxidative coupling reactions. These studies focus on the synthesis of polyphenylene ethers, a class of high-performance engineering plastics, using environmentally benign oxidants. The research highlights the complexes' high catalytic activity and recyclability, suggesting a sustainable approach to producing valuable polymers (Xiao et al., 2012).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-16-12-13-19(14-17(16)2)24(29)25(18-8-4-3-5-9-18)31-26(30)21-15-23(28)27-22-11-7-6-10-20(21)22/h3-15,25H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOYJNFMCYBBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=O)NC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.